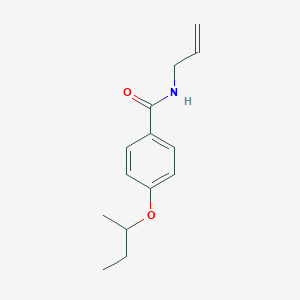![molecular formula C15H16ClNO B268328 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine](/img/structure/B268328.png)
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine, also known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is widely used in scientific research as a selective antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype.
Wirkmechanismus
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This prevents the binding of glutamate and subsequent activation of the receptor. As a result, 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine blocks the influx of cations such as sodium and calcium, which are responsible for the depolarization of the postsynaptic membrane and the generation of EPSCs.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine has various biochemical and physiological effects. In the central nervous system, 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine can induce long-term depression (LTD) of synaptic transmission, which is a form of synaptic plasticity that is thought to underlie certain types of learning and memory. 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine can also protect neurons from excitotoxicity, which is a pathological process that occurs when excessive activation of glutamate receptors leads to neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in lab experiments is its selectivity for AMPA receptors, which allows researchers to specifically target this subtype of glutamate receptor. However, 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine has been shown to have off-target effects on other ion channels and receptors, which can complicate the interpretation of results. Another limitation is that 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine has a relatively short half-life, which requires frequent application during experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in scientific research. One area of interest is the role of AMPA receptors in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of the therapeutic potential of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in the treatment of drug addiction and other psychiatric disorders. Additionally, the development of more selective and long-lasting AMPA receptor antagonists could enhance the usefulness of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in future research.
Synthesemethoden
The synthesis of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine involves the reaction of 4-chloro-1-naphthol with piperidine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine. The purity of the compound can be verified through various methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine is a widely used tool in neuroscience research to study the role of AMPA receptors in synaptic transmission and plasticity. The compound is commonly used to block AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in electrophysiological recordings. This allows researchers to investigate the contribution of AMPA receptors to various physiological and pathological processes such as learning and memory, drug addiction, and neurodegeneration.
Eigenschaften
Produktname |
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine |
|---|---|
Molekularformel |
C15H16ClNO |
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
4-(4-chloronaphthalen-1-yl)oxypiperidine |
InChI |
InChI=1S/C15H16ClNO/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-11-7-9-17-10-8-11/h1-6,11,17H,7-10H2 |
InChI-Schlüssel |
FOTMVRSMVLANHI-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC2=CC=C(C3=CC=CC=C32)Cl |
Kanonische SMILES |
C1CNCCC1OC2=CC=C(C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)

![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)


![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)